5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid
Description
Properties
IUPAC Name |
5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-11-5-9(13(21)22)7-19(12(11)20)6-8-2-1-3-10(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISPEGBVULHADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial efficacy of 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid against various bacterial strains. In vitro assessments have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity Against E. coli :
- Broad-Spectrum Activity :
Drug Design and Development
The compound's unique structure makes it a candidate for further exploration in drug design, particularly in developing new antibacterial agents.
Bioisosteric Modifications
The role of bioisosteres has been pivotal in enhancing the pharmacological profile of compounds similar to this compound. Modifications can lead to improved potency and selectivity against targeted bacterial strains .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions including:
- Steglich Esterification :
- Catalytic Reactions :
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antibacterial Activity | Effective against E. coli and S. aureus; MIC values indicate moderate to strong efficacy |
| Drug Design | Potential for development as a new antibacterial agent through bioisosteric modifications |
| Synthesis Methodologies | Multi-step reactions including Steglich esterification and catalytic methods |
Mechanism of Action
The mechanism of action of 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridinecarboxylic Acids
5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Carboxamide Derivatives
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
- CAS : 338782-67-5
- Formula : C₂₀H₁₄ClF₃N₂O₂
- Molecular Weight : 402.79 g/mol
- Key Differences: Carboxylic acid (-COOH) replaced with phenylcarboxamide (-CONHPh), enhancing lipophilicity (logP increase) and altering solubility.
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Simplified Structural Variants
1-Methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Physicochemical Properties
| Compound (CAS) | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 339024-06-5 (Carboxylic Acid) | 2.8 | 0.12 (Water) | 210–215 |
| 338782-67-5 (Carboxamide) | 3.5 | 0.05 (Water) | 185–190 |
| 41668-13-7 (Bromo Analog) | 1.9 | 0.25 (Water) | 195–200 |
*Estimated using ChemDraw.
Biological Activity
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid (CAS Number: 339024-06-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₉ClF₃NO₃
- Molecular Weight : 331.68 g/mol
- Melting Point : 191–193 °C
- Storage Temperature : Ambient
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. The compound's structure suggests it may influence bacterial cell membranes, leading to cell death.
- Mechanism of Action :
-
Minimum Inhibitory Concentration (MIC) :
- Table 1 summarizes the MIC values for various bacterial strains tested against similar compounds.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 8 |
| 5-Chloro-6-Oxo... | Pseudomonas aeruginosa | TBD |
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Antibacterial Properties :
- Inhibition of Enzymatic Activity :
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid?
A two-step approach involving substitution and hydrolysis is commonly employed for structurally analogous compounds. For example, substitution reactions (e.g., halogen or benzyl group introduction) are optimized at mild temperatures (40–60°C) to prevent decomposition, followed by hydrolysis under controlled acidic or basic conditions to yield the carboxylic acid moiety. Reaction efficiency can be improved by using catalysts like Pd(PPh₃)₄ for coupling steps .
Q. How should researchers confirm the structural integrity of the compound post-synthesis?
Use 1H NMR to verify key structural features:
Q. What solvents are suitable for reactions involving this compound?
Polar aprotic solvents (e.g., DMF, DMSO) are ideal for substitution and coupling reactions due to their ability to stabilize intermediates. For hydrolysis, mixed solvents like THF/water or ethanol/water are recommended to balance solubility and reaction rates .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing by-products?
- Parameter screening : Systematically vary temperature, stoichiometry, and catalyst loading. For example, reducing reaction temperatures from 80°C to 50°C in substitution steps can suppress side reactions like over-alkylation .
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in benzylation steps .
- Purification : Use gradient column chromatography with silica gel (hexane/EtOAc or CH₂Cl₂/MeOH) to isolate the target compound from by-products like unreacted intermediates .
Q. How should contradictory data in reported synthetic methods be resolved?
- Replicate conditions : Ensure exact replication of reagent purity, solvent drying, and inert atmosphere.
- Orthogonal characterization : Combine NMR, HPLC, and mass spectrometry to confirm compound identity and purity. For example, discrepancies in melting points (mp) may arise from polymorphic forms; use differential scanning calorimetry (DSC) for clarification .
Q. What computational methods aid in predicting reactivity or stability of this compound?
- DFT calculations : Model the electronic effects of the trifluoromethyl group on the pyridine ring’s electrophilicity.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization strategies. Reference parameters from related trifluoromethyl-substituted pyridines in PubChem or ChemIDplus .
Q. How can researchers address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies.
- Prodrug design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance solubility, followed by enzymatic hydrolysis in vivo. This approach is validated for similar dihydropyridinecarboxylic acids .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
